molecular formula C8H12N2O B3022032 5-tert-Butyl-1H-imidazole-4-carbaldehyde CAS No. 714273-83-3

5-tert-Butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3022032
CAS No.: 714273-83-3
M. Wt: 152.19 g/mol
InChI Key: FSTXHTKEZGSDNN-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group at the 5-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1H-imidazole-4-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the tert-butyl and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-aminoaldehyde with a nitrile in the presence of a base can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the imidazole ring and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 5-tert-Butyl-1H-imidazole-4-carboxylic acid

    Reduction: 5-tert-Butyl-1H-imidazole-4-methanol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

5-tert-Butyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-1H-imidazole
  • 5-(tert-Butyl)-1H-imidazole-4-carboxylic acid
  • 5-tert-Butyl-1H-imidazole-4-methanol

Uniqueness

5-tert-Butyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the imidazole ring.

Properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h4-5H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTXHTKEZGSDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714273-83-3
Record name 4-(1,1-Dimethylethyl)-1H-imidazole-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714273833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(1,1-DIMETHYLETHYL)-1H-IMIDAZOLE-5-CARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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